molecular formula C6H9NO2 B15229668 2-Oxabicyclo[3.1.0]hexane-6-carboxamide

2-Oxabicyclo[3.1.0]hexane-6-carboxamide

Cat. No.: B15229668
M. Wt: 127.14 g/mol
InChI Key: LCQXFWQCZQWPAE-UHFFFAOYSA-N
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Description

2-Oxabicyclo[310]hexane-6-carboxamide is a heterocyclic compound with a unique bicyclic structure It is characterized by the presence of an oxirane ring fused to a cyclopropane ring, with a carboxamide group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxabicyclo[3.1.0]hexane-6-carboxamide typically involves the cyclization of suitable precursors. One common method is the (3 + 2) annulation of cyclopropenes with aminocyclopropanes, which can be catalyzed by organic or iridium photoredox catalysts under blue LED irradiation . This method provides good yields and is highly diastereoselective when using difluorocyclopropenes together with a removable substituent on the cyclopropylaniline .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2-Oxabicyclo[3.1.0]hexane-6-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the carboxamide group to other functional groups, such as amines.

    Substitution: The oxirane ring can undergo nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield amines or alcohols.

Scientific Research Applications

2-Oxabicyclo[3.1.0]hexane-6-carboxamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound’s unique structure makes it a valuable tool for studying enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Oxabicyclo[3.1.0]hexane-6-carboxamide involves its interaction with specific molecular targets. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This can lead to the formation of covalent bonds, altering the function of the target molecule. The carboxamide group can also participate in hydrogen bonding and other non-covalent interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

2-Oxabicyclo[3.1.0]hexane-6-carboxamide can be compared with other bicyclic compounds, such as:

The unique combination of the oxirane ring and carboxamide group in 2-Oxabicyclo[31

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

2-oxabicyclo[3.1.0]hexane-6-carboxamide

InChI

InChI=1S/C6H9NO2/c7-6(8)4-3-1-2-9-5(3)4/h3-5H,1-2H2,(H2,7,8)

InChI Key

LCQXFWQCZQWPAE-UHFFFAOYSA-N

Canonical SMILES

C1COC2C1C2C(=O)N

Origin of Product

United States

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